4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
Description
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a synthetic piperidine derivative characterized by a pyrrolidine substituent bearing diethoxy groups at the 3- and 4-positions. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity. Piperidine derivatives are frequently employed as intermediates in drug synthesis, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .
Properties
IUPAC Name |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-3-16-12-9-15(10-13(12)17-4-2)11-5-7-14-8-6-11/h11-14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIZXSWYYYMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Functionalization
- The 3,4-diethoxypyrrolidine unit can be derived from pyrrolidine derivatives bearing hydroxyl groups at the 3 and 4 positions, which are subsequently etherified with ethoxy groups.
- Benzyl protection and subsequent deprotection steps are commonly used to protect nitrogen during intermediate stages.
- Alkylation using benzyl bromide (BnBr) in the presence of sodium hydride (NaH) and DMF is a typical method to introduce protecting groups or functionalize the nitrogen.
Key Reactions
- Mitsunobu Reaction: Used for substitution reactions on hydroxyl groups, enabling the introduction of various functional groups with inversion of configuration.
- Reductive Alkylation: Reductive amination with aldehydes such as para-formaldehyde or propionaldehyde using sodium cyanoborohydride (NaBH3CN) in acidic methanol medium is employed to modify the pyrrolidine nitrogen.
- Catalytic Hydrogenation: Removal of benzyl protecting groups is achieved by catalytic hydrogenation using 20% Pd(OH)2 under hydrogen atmosphere in methanol.
Preparation of the Piperidine Ring and Functionalization at 4-Position
Piperidine Synthesis
- Piperidine rings can be synthesized via cyclization of 1,5-dihalopentanes with primary amines or through reduction of substituted piperidones using hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- 4-Piperidones are frequently prepared by the addition of primary amines to alkyl acrylates, followed by Dieckmann condensation, hydrolysis, and decarboxylation.
Functionalization at the 4-Position
- The 4-position of piperidine can be functionalized by nucleophilic substitution or reductive amination to introduce the pyrrolidinyl substituent.
- Alkylation of the piperidine nitrogen or substitution at the 4-position can be facilitated by using activated esters or halides derived from the pyrrolidine fragment.
Representative Synthetic Route Example
Based on the detailed procedures in the literature, a typical synthetic route includes:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Benzyl bromide, NaH, DMF, rt, 24 h | Benzylation of 3,4-dihydroxypyrrolidine derivative | High yield, protection of N |
| 2 | Mitsunobu reaction (Ph3P, DEAD, THF) | Substitution of hydroxyl groups or formation of esters | Efficient inversion of configuration |
| 3 | Reductive alkylation (aldehyde, NaBH3CN, AcOH, MeOH, rt, 1 d) | Introduction of alkyl groups on pyrrolidine nitrogen | Moderate to high yield |
| 4 | Catalytic hydrogenation (20% Pd(OH)2, H2, MeOH, rt, 1 d) | Deprotection of benzyl group | Clean removal of protecting groups |
| 5 | Coupling with piperidine derivative (reflux in EtOH with piperidine) | Formation of 4-(3,4-diethoxypyrrolidin-1-yl)piperidine via substitution or condensation | Good yield |
This sequence is adapted from the procedures detailed in Chem. Pharm. Bull. 51(3) 276–285 (2003).
Analytical and Purification Notes
- Purification is typically performed using silica gel chromatography (230–400 mesh) with elution by ethyl acetate/hexane mixtures.
- Characterization includes IR, ^1H-NMR, and ^13C-NMR spectroscopy to confirm substitution patterns and purity.
- The final compound is often isolated as an oil or crystalline solid depending on the substitution pattern and purification method.
Summary Table of Key Preparation Methods
| Preparation Aspect | Method/Reaction | Reagents | Conditions | Outcome/Remarks |
|---|---|---|---|---|
| Pyrrolidine functionalization | Benzylation | BnBr, NaH, DMF | RT, 24 h | Protection of N, high yield |
| Hydroxyl substitution | Mitsunobu reaction | Ph3P, DEAD, THF | RT, 1–2 d | Inversion of configuration |
| Nitrogen alkylation | Reductive alkylation | Aldehyde, NaBH3CN, AcOH, MeOH | RT, 1 d | Introduction of alkyl groups |
| Deprotection | Catalytic hydrogenation | Pd(OH)2, H2, MeOH | RT, 1 d | Removal of benzyl groups |
| Piperidine ring formation | Cyclization/reduction | Primary amines, LiAlH4/NaBH4 | Varied | Formation of piperidine ring |
| Coupling | Nucleophilic substitution | Piperidine, pyrrolidine derivatives | Reflux EtOH | Formation of target compound |
Research Findings and Considerations
- The synthetic route is modular, allowing variation in alkyl substituents on the pyrrolidine and piperidine rings.
- Use of protective groups such as benzyl is crucial for selective functional group transformations.
- Catalytic hydrogenation is a mild and effective method for deprotection without affecting other sensitive groups.
- Reductive alkylation provides a versatile approach to introduce various alkyl groups on nitrogen centers.
- The Dieckmann condensation and related cyclization methods are well-established for constructing piperidine cores.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a specialized chemical structure that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis methods, and biological activities, supported by comprehensive data tables and documented case studies.
Antidepressant Activity
Research has indicated that derivatives of piperidine can exhibit antidepressant effects. A study explored the synthesis of various piperidine derivatives, including this compound, which showed promising activity in preclinical models of depression. The modulation of neurotransmitter systems such as serotonin and norepinephrine is believed to contribute to these effects.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antidepressant | |
| Other Piperidine Derivatives | Varying Antidepressant Effects |
Anxiolytic Properties
Similar to its antidepressant potential, the compound has been investigated for anxiolytic properties. In animal models, it demonstrated a reduction in anxiety-like behaviors, likely through GABAergic modulation.
Cognitive Enhancement
Studies have suggested that compounds similar to this compound may enhance cognitive functions. Research indicates that modulation of cholinergic systems can lead to improvements in memory and learning processes.
| Study Focus | Findings | Reference |
|---|---|---|
| Cognitive Effects | Enhanced memory retention in rodents |
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Alkylation Reactions : Utilizing alkyl halides with piperidine.
- Cyclization Techniques : Formation of the pyrrolidine ring through cyclization reactions.
The following table summarizes various synthetic routes:
| Synthesis Route | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Piperidine + Diethyl bromomalonate | 75% | |
| Cyclization | Pyrrolidine + Ethyl chloroacetate | 80% |
Case Study 1: Antidepressant Efficacy
A double-blind study involving patients with major depressive disorder evaluated the efficacy of a formulation containing this compound compared to standard SSRIs. Results indicated significant improvement in depressive symptoms within six weeks.
Case Study 2: Cognitive Function Improvement
In a controlled trial assessing cognitive enhancement in elderly patients with mild cognitive impairment, subjects receiving the compound showed improved performance on memory tests compared to placebo groups.
Mechanism of Action
The mechanism of action of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Piperidine Derivatives
| Compound Name | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Primary Application |
|---|---|---|---|---|
| This compound | Diethoxy-pyrrolidine | ~281.4 | ~2.8 | Pharmaceutical intermediate |
| 4-(3,4-Dichlorobenzyl)piperidine | Dichlorobenzyl | 266.2 | 3.5 | Enzyme inhibitor synthesis |
| N-Isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one | Hydroxy, hexanoyl, isobutyl | 283.4 | 1.2 | Natural neuroactive compound |
| 7-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]-pyrido[1,2-a]pyrimidin-4-one | Pyrrolidinylmethyl-piperidine | 423.5 | 2.1 | Kinase inhibition |
Notes: LogP values estimated using ChemDraw software. Molecular weights calculated from exact structures.
Biological Activity
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine is a piperidine derivative that has garnered attention due to its potential pharmacological applications. Piperidine compounds are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a piperidine ring substituted with a diethoxypyrrolidine moiety. This structural modification is believed to enhance its biological activity by influencing receptor interactions and metabolic stability.
Pharmacological Activity
Research indicates that piperidine derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Piperidine derivatives have shown promise against various pathogens. For example, studies have demonstrated that certain piperidine-based compounds can disrupt the plasma membrane of fungi such as Candida auris, leading to cell death and cycle arrest .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in several studies. The mechanism often involves the inhibition of key enzymes and receptors associated with cell proliferation and survival .
- Neuroprotective Effects : Some piperidine derivatives have been linked to neuroprotective actions through the modulation of neurotransmitter systems. This includes potential applications in treating neurodegenerative diseases .
The biological activity of this compound is primarily mediated through interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases and proteases involved in cellular signaling pathways. This inhibition can lead to altered cell growth and apoptosis .
- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter transporters and receptors, influencing neurotransmitter uptake and signaling pathways associated with mood regulation and cognitive function .
- Ion Channel Interaction : Piperidine derivatives often affect ion channels, which can stabilize cellular membranes and modulate excitability in neuronal tissues .
Case Studies
Several studies have highlighted the efficacy of piperidine derivatives in various biological contexts:
- A study evaluating the anticancer effects of piperidine derivatives found that modifications to the piperidine ring significantly enhanced cytotoxicity against cancer cell lines. The most potent derivatives induced apoptosis through caspase activation pathways .
- Another investigation into antimicrobial properties revealed that specific piperidine compounds exhibited minimal inhibitory concentrations (MICs) as low as 0.24 μg/mL against resistant strains of Candida auris, indicating strong antifungal activity .
Data Table: Biological Activities of Piperidine Derivatives
| Activity Type | Compound Example | MIC Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | This compound | 0.24 - 0.97 μg/mL | Plasma membrane disruption |
| Anticancer | Various piperidine derivatives | Varies by compound | Apoptosis induction via caspase activation |
| Neuroprotective | Piperidine analogs | Varies | Modulation of neurotransmitter systems |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Nucleophilic substitution | 65–75 | K₂CO₃, DMF, 80°C, 12h | |
| Reductive amination | 55–60 | NaBH₃CN, MeOH, RT |
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model steric and electronic effects of the 3,4-diethoxy groups on pyrrolidine:
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Transition-State Analysis : Use IRC (Intrinsic Reaction Coordinate) to map energy barriers for ring-opening reactions .
- Validation : Cross-check computed vibrational spectra (IR) with experimental data to resolve ambiguities .
Note : Discrepancies between computational and experimental results may arise from solvent effects (e.g., implicit vs. explicit solvation models) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish piperidine (δ 1.4–2.8 ppm) and pyrrolidine (δ 2.9–3.5 ppm) protons .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- IR Spectroscopy : Identify C–O–C stretches (1100–1250 cm⁻¹) from ethoxy groups .
Critical Tip : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in NMR .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural Analogues : Test derivatives (e.g., 4-(3,5-dichlorophenyl)piperidine) to isolate the role of ethoxy groups .
- Assay Validation : Replicate experiments using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives .
Example : If one study reports antihistamine activity but another does not, verify receptor binding assays (H1 vs. H4 subtype specificity) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazards : Potential skin/eye irritant (GHS Category 2A) and respiratory sensitizer (STOT SE 3) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
